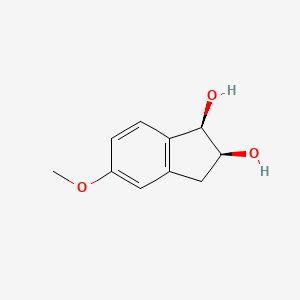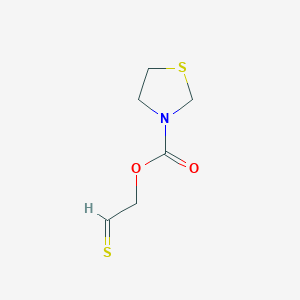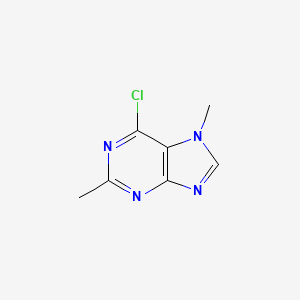
1-(M-Tolyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(M-Tolyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The “M-Tolyl” group refers to the meta-tolyl group, which is a benzene ring substituted with a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(M-Tolyl)-1,4-diazepane can be synthesized through several methods. One common synthetic route involves the reaction of meta-toluidine with 1,4-dibromobutane under basic conditions to form the desired diazepane ring. The reaction typically proceeds as follows:
- Meta-toluidine is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
- The reaction mixture is heated to promote the formation of the diazepane ring.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(M-Tolyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepane ring to a piperazine ring.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(M-Tolyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(M-Tolyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(P-Tolyl)-1,4-diazepane: Similar structure but with the methyl group at the para position.
1-(O-Tolyl)-1,4-diazepane: Similar structure but with the methyl group at the ortho position.
1-(M-Tolyl)piperazine: A related compound with a six-membered piperazine ring instead of a seven-membered diazepane ring.
Uniqueness
1-(M-Tolyl)-1,4-diazepane is unique due to its seven-membered ring structure, which can confer different chemical and biological properties compared to its six-membered counterparts. The meta substitution on the aromatic ring also influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3-methylphenyl)-1,4-diazepane |
InChI |
InChI=1S/C12H18N2/c1-11-4-2-5-12(10-11)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3 |
InChI Key |
WVOUVKODNOHDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)




![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)





